10-Bromo-9-anthracenemethanamine
CAS No.:
Cat. No.: VC17981239
Molecular Formula: C15H12BrN
Molecular Weight: 286.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12BrN |
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Molecular Weight | 286.17 g/mol |
IUPAC Name | (10-bromoanthracen-9-yl)methanamine |
Standard InChI | InChI=1S/C15H12BrN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H,9,17H2 |
Standard InChI Key | IIBLCZRKOFLPIY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CN |
Introduction
Chemical Identity and Structural Characteristics
10-Bromo-9-anthracenemethanamine (C₁₅H₁₂BrN) features a planar anthracene core substituted with a bromine atom at the 10-position and a methanamine group (-CH₂NH₂) at the 9-position. The anthracene system’s conjugated π-electrons confer rigidity and electronic delocalization, while the bromine and amine substituents introduce sites for electrophilic and nucleophilic reactivity, respectively.
Molecular Geometry and Crystallography
While no single-crystal X-ray data exists for this compound, structural analogs such as 9-Bromo-10-phenylanthracene (C₂₀H₁₃Br) exhibit planar anthracene frameworks with substituent-dependent packing motifs . The methanamine group’s orientation likely induces minor steric distortions, as observed in amine-functionalized polyaromatic hydrocarbons.
Spectroscopic Properties
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UV-Vis Spectroscopy: Anthracene derivatives typically absorb in the 300–400 nm range due to π→π* transitions. Bromination red-shifts absorption maxima by 10–20 nm, as seen in 9-Bromo-10-phenylanthracene (λₐᵦₛ ≈ 380 nm) .
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NMR Spectroscopy: ¹H NMR of analogous compounds shows aromatic protons at δ 7.3–8.6 ppm and amine protons at δ 1.5–2.5 ppm .
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Mass Spectrometry: Expected molecular ion [M⁺] at m/z 285.03 (theoretical for C₁₅H₁₂BrN), with fragmentation patterns dominated by Br loss and anthracene core breakdown.
Synthesis and Manufacturing
Bromination Strategies
Bromination of anthracene derivatives typically employs N-bromosuccinimide (NBS) or dibromohydantoin reagents. For example:
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9-Bromo-10-phenylanthracene Synthesis:
NBS (2.1 g, 11.8 mmol) and 9-phenylanthracene (2.5 g, 9.83 mmol) in chloroform at 60°C yield 61.2% product . -
9,10-Dibromoanthracene Synthesis:
Anthracene reacts with 1,3-dibromo-5,5-dimethylhydantoin in ethyl acetate under reflux, achieving 89% monobromination .
Adapting these methods, 10-Bromo-9-anthracenemethanamine could be synthesized via:
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Direct Bromination:
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React 9-anthracenemethanamine with NBS in CHCl₃ at 60°C.
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Quench with water, extract with CH₂Cl₂, and purify via recrystallization.
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Coupling Approaches:
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Suzuki-Miyaura coupling between 9-bromoanthracene and a boronic acid-functionalized methanamine precursor.
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Physicochemical Properties
Thermal Stability
Solubility Profile
Reactivity and Functionalization
Nucleophilic Substitution
The C-Br bond undergoes SNAr reactions with amines, alkoxides, and thiols. For instance:
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Amination: Reacting with piperazine in DMF at 80°C could yield diamino derivatives.
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Methoxylation: Treatment with NaOMe/MeOH replaces Br with OMe.
Cross-Coupling Reactions
Pd-catalyzed couplings enable π-system extension:
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Suzuki Coupling: With arylboronic acids to form biaryl systems.
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Sonogashira Coupling: Introducing alkynyl groups for optoelectronic applications.
Redox Transformations
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Oxidation: MnO₂ or KMnO₄ oxidizes the anthracene core to anthraquinone derivatives .
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Reduction: Zn/HCl reduces C-Br to C-H, yielding 9-anthracenemethanamine.
Applications and Industrial Relevance
Organic Electronics
Brominated anthracenes serve as:
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OLED Hole-Transport Materials: 9-Bromo-10-phenylanthracene exhibits electroluminescence in blue-emitting devices .
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Photoconductive Polymers: Incorporating into polyfluorene backbones enhances charge mobility.
Pharmaceutical Intermediates
The amine group enables derivatization into:
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Anticancer Agents: Analogous to anthracycline antibiotics.
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Fluorescent Tags: For bioimaging and protease activity assays.
Catalysis and Materials Science
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Ligand Design: Chelating transition metals via the amine group.
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MOF Construction: As a rigid linker for porous coordination polymers.
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